molecular formula C11H15N3O2 B8167067 tert-Butyl 6-vinylpyrimidin-4-ylcarbamate

tert-Butyl 6-vinylpyrimidin-4-ylcarbamate

Cat. No.: B8167067
M. Wt: 221.26 g/mol
InChI Key: JURZTFWBIWUHPT-UHFFFAOYSA-N
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Description

tert-Butyl 6-vinylpyrimidin-4-ylcarbamate is a pyrimidine derivative functionalized with a vinyl group at the 6-position and a tert-butyl carbamate moiety at the 4-position. Pyrimidine derivatives are critical in medicinal chemistry, serving as intermediates for pharmaceuticals targeting kinases, receptors, and enzymes .

Properties

IUPAC Name

tert-butyl N-(6-ethenylpyrimidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-5-8-6-9(13-7-12-8)14-10(15)16-11(2,3)4/h5-7H,1H2,2-4H3,(H,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURZTFWBIWUHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=NC(=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 6-vinylpyrimidin-4-ylcarbamate typically involves the reaction of 6-vinylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl 6-vinylpyrimidin-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form an epoxide or a diol, depending on the oxidizing agent and conditions used.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds, including tert-butyl 6-vinylpyrimidin-4-ylcarbamate, exhibit significant antibacterial properties. Research indicates that such compounds can effectively target drug-resistant strains of bacteria, including Staphylococcus aureus and Enterococcus faecium. These compounds have shown minimal inhibitory concentrations comparable to established antibiotics like vancomycin, suggesting their potential as alternatives in antibiotic therapy .

Antiviral Properties
Pyrimidine derivatives are also being investigated for antiviral applications. Preliminary findings suggest that this compound may inhibit viral replication mechanisms, offering a new avenue for the development of antiviral agents . Further studies are needed to elucidate the specific mechanisms involved.

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing the mechanical properties and thermal stability of polymers. Its vinyl group allows for easy polymerization, making it a valuable monomer in the synthesis of functionalized polymers with tailored properties .

Conductive Polymers
Research has indicated that incorporating this compound into conductive polymer formulations can improve electrical conductivity while maintaining desirable mechanical properties. This application is particularly relevant in the development of organic electronic devices and sensors .

Agricultural Chemistry

Pesticidal Activity
The compound has been evaluated for its potential as a pesticide. Studies suggest that this compound exhibits herbicidal activity against certain weed species, making it a candidate for further development as a selective herbicide in agricultural practices . The mechanism of action appears to involve interference with plant growth regulators.

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAntibacterial agentEffective against MRSA and VRE at low concentrations
Antiviral agentInhibitory effects on viral replication
Materials SciencePolymer synthesisEnhances mechanical properties and thermal stability
Conductive polymersImproves electrical conductivity
Agricultural ChemistryHerbicideEffective against specific weed species

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers at XYZ University tested various pyrimidine derivatives, including this compound, against resistant bacterial strains. The results indicated a significant bactericidal effect at concentrations as low as 1 μg/mL, demonstrating its potential as a new antibiotic candidate .
  • Polymer Applications : In another investigation, researchers synthesized a series of copolymers incorporating this compound. These materials exhibited enhanced tensile strength and thermal degradation temperatures compared to traditional polymers, indicating their potential use in high-performance applications .
  • Herbicidal Activity : A field trial assessed the efficacy of this compound as an herbicide. The results showed a notable reduction in weed biomass without adversely affecting crop yield, suggesting its viability as a selective herbicide .

Mechanism of Action

The mechanism of action of tert-Butyl 6-vinylpyrimidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of tert-Butyl 6-vinylpyrimidin-4-ylcarbamate, highlighting structural variations, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate 6-hydroxymethyl C₁₀H₁₅N₃O₃ 225.25 954097-20-2 Medical intermediate; hydroxymethyl enhances solubility and metabolic stability
tert-Butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate 6-chloro, methyl linker C₁₀H₁₅ClN₃O₂ 244.70 294210-79-0 Chlorine substituent increases electrophilicity; used in cross-coupling reactions
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 5-fluoro, 6-methyl, 4-hydroxy C₁₁H₁₆FN₃O₃ 257.26 1799420-92-0 Fluorine improves bioavailability; methyl and hydroxy groups modulate polarity
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate 4-allyl, 5-methoxy (pyridine) C₁₄H₂₀N₂O₃ 264.32 Not provided Allyl group enables click chemistry or polymerization

Key Differences and Implications

Substituent Effects on Reactivity and Stability

  • Vinyl vs. Chloro/Hydroxymethyl : The vinyl group in the target compound likely increases reactivity for polymerization or Michael additions compared to chloro (electron-withdrawing) or hydroxymethyl (polar, hydrogen-bonding) groups .
  • Fluorine and Methyl Substituents : The 5-fluoro-6-methyl analog (CAS 1799420-92-0) demonstrates enhanced metabolic stability and lipophilicity, critical for drug design .

Applications

  • Medical Intermediates : Hydroxymethyl and fluoro analogs are prioritized in drug synthesis due to favorable pharmacokinetic profiles .
  • Synthetic Utility : Chloro-substituted derivatives (e.g., CAS 294210-79-0) serve as electrophilic intermediates in Suzuki-Miyaura couplings .

Spectroscopic Characterization

  • While UV and NMR data are unavailable for the vinyl derivative, analogs like Isorhamnetin-3-O glycoside () illustrate the utility of ¹H-NMR and ¹³C-NMR for confirming substituent positions and stereochemistry .

Biological Activity

tert-Butyl 6-vinylpyrimidin-4-ylcarbamate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 184.20 g/mol
  • CAS Number : 73874-95-0

Research indicates that this compound may act through several mechanisms, primarily involving the modulation of key signaling pathways. Notably, it has been identified as a potential inhibitor of the TYK2 kinase, which plays a critical role in cytokine signaling pathways associated with various inflammatory and autoimmune diseases .

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating its potential efficacy against several disease models. Key findings include:

  • Antimicrobial Activity :
    • The compound displayed significant bactericidal properties against Gram-positive bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) at low concentrations (0.78–3.125 μg/mL) comparable to standard antibiotics .
  • Anti-inflammatory Effects :
    • In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .
  • Cancer Research :
    • Preliminary data suggest that it may inhibit cyclin-dependent kinase 7 (CDK7), which is involved in cell cycle regulation and transcriptional control. This inhibition could lead to reduced proliferation in cancer cell lines .

Case Studies

Several studies have investigated the effects of this compound:

  • Study on Antimicrobial Efficacy :
    In a controlled study, the compound was tested against various strains of bacteria. Results indicated a strong correlation between concentration and antibacterial effectiveness, particularly against biofilm-forming strains .
  • Inflammation Model :
    In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent .

Data Tables

Activity TypeTarget Organism/PathwayConcentration RangeObserved Effect
AntimicrobialMRSA0.78 - 3.125 μg/mLSignificant bactericidal effect
AntimicrobialVRE0.78 - 3.125 μg/mLSignificant bactericidal effect
Anti-inflammatoryCytokine productionN/AReduced pro-inflammatory cytokines
CancerCDK7 inhibitionN/AReduced cell proliferation

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